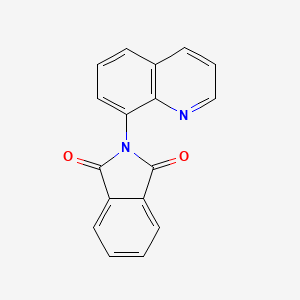

2-(Quinolin-8-yl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-quinolin-8-ylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O2/c20-16-12-7-1-2-8-13(12)17(21)19(16)14-9-3-5-11-6-4-10-18-15(11)14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMUCYRTIBUNFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-8-yl)isoindoline-1,3-dione typically involves the reaction of 8-aminoquinoline with phthalic anhydride or its derivatives. One common method involves heating a mixture of 4,5-dichlorophthalic acid and 8-aminoquinoline in dimethylformamide (DMF) at 393 K for 30 minutes . Another approach involves solventless conditions, where the reactants are heated directly without the use of solvents .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-8-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can yield different isoindoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various isoindoline derivatives .

Scientific Research Applications

Synthesis and Structural Variations

The synthesis of 2-(Quinolin-8-yl)isoindoline-1,3-dione and its derivatives has been achieved through various methods, including microwave-assisted techniques and classical organic synthesis. The structural modifications often involve the introduction of different substituents on the isoindoline ring or the quinoline moiety to enhance biological activity.

Table 1: Synthetic Methods and Yields

| Method | Yield (%) | Reference |

|---|---|---|

| Microwave-assisted synthesis | 75 | |

| Classical organic synthesis | 60 | |

| Cross-metathesis approach | 80 |

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anti-Mycobacterial Activity

Research has demonstrated that derivatives of isoindoline-1,3-dione show potent anti-mycobacterial activity against Mycobacterium tuberculosis. A study highlighted that certain secondary amine-substituted isoindoline derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established anti-tubercular drugs like ethionamide .

Anticancer Properties

Isoindoline derivatives have been reported to possess anticancer properties. They act as histone deacetylase inhibitors, which play a crucial role in cancer cell proliferation and survival. These compounds have shown effectiveness against various cancer cell lines, indicating their potential in cancer therapy .

Antidiabetic Effects

Recent studies have focused on the antidiabetic properties of quinoline and isoindoline-based compounds. These compounds have been evaluated for their ability to inhibit carbohydrate-digesting enzymes such as α-glycosidase and α-amylase, suggesting their potential as dual inhibitors in diabetes management .

Case Studies and Experimental Findings

Several studies have documented the efficacy of this compound in preclinical models:

Case Study 1: Anti-Tubercular Activity

In a study assessing various isoindoline derivatives, one compound demonstrated an MIC of 6.25 μg/mL against M. tuberculosis, indicating strong anti-mycobacterial activity comparable to existing treatments .

Case Study 2: Anticancer Screening

A series of isoindoline derivatives were tested against multiple cancer cell lines. Results showed significant cytotoxic effects with IC50 values in the low micromolar range, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 2-(Quinolin-8-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. Additionally, it inhibits β-amyloid protein aggregation, indicating potential use in treating Alzheimer’s disease .

Comparison with Similar Compounds

Key Observations :

- Synthetic Flexibility: The quinolin-8-yl derivative requires precise stoichiometric control due to steric hindrance at the 8-position of quinoline, whereas acryloyl-substituted derivatives (e.g., compounds 3–6 in ) utilize Claisen-Schmidt condensations under mild conditions .

- Electronic Effects: The electron-withdrawing quinoline moiety reduces electron density on the isoindoline-dione core compared to indole- or methoxy-substituted analogs, influencing reactivity in further functionalization .

Key Observations :

- Antimicrobial Potency: Compound 12 () outperforms this compound in antimicrobial activity, likely due to its hydrazone group enhancing membrane penetration .

Physicochemical and Optical Properties

Table 3: Electronic and Optical Properties

Key Observations :

- The quinoline moiety enhances fluorescence quantum yield compared to PEG- or chlorinated derivatives, suggesting utility in optoelectronics .

- Chlorine substituents () redshift absorption maxima but reduce quantum efficiency due to heavy atom effects .

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(Quinolin-8-yl)isoindoline-1,3-dione and its halogenated derivatives?

- Methodology :

- Palladium-catalyzed annulation : Reacting phthalimide derivatives with arynes or quinoline precursors under Pd catalysis yields the target compound. This method ensures regioselectivity and functional group compatibility .

- N-Alkylation : Using (S)-epichlorohydrin and phthalimide intermediates, N-alkylation with quinoline derivatives generates the core structure. This route is effective for introducing stereochemical control .

- Halogenation : Post-synthetic chlorination (e.g., using Cl₂ or SOCl₂) at positions 5,6 or 4 of the isoindoline-dione core produces dichloro or monochloro derivatives, which are common in bioactive analogs .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound derivatives?

- Methodology :

- Single-crystal X-ray diffraction (SC-XRD) is performed on crystals grown via slow evaporation. The compound crystallizes in the triclinic space group P1, with one molecule per asymmetric unit.

- Bond lengths and angles are refined using SHELXL, revealing near-planarity of the quinoline and isoindoline-dione moieties, with a ~90° dihedral angle between them. Weak C–H⋯N hydrogen bonds and van der Waals interactions stabilize the lattice .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assignments confirm substituent positions. For example, aromatic protons in quinoline appear as doublets (δ 8.5–9.0 ppm), while isoindoline-dione protons resonate at δ 7.6–8.2 ppm .

- XRD : Resolves halogen placement (e.g., 5,6-dichloro derivatives show distinct Cl–Cl distances of ~3.4 Å) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro-substituents) influence the bioactivity of the compound?

- Methodology :

- Electronic effects : Dichloro substitution at positions 5,6 enhances electrophilicity, improving DNA intercalation or protein binding. Computational studies (DFT) show lowered LUMO energies in dichloro derivatives, correlating with increased reactivity .

- Steric effects : Mono-chloro derivatives (e.g., 4-chloro) exhibit reduced planarity, weakening π-π stacking but enhancing solubility. Comparative bioassays (e.g., cytotoxicity) reveal dichloro analogs as more potent .

Q. What computational chemistry methods are employed to analyze the electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) calculates frontier molecular orbitals (HOMO/LUMO), Mulliken charges, and electrostatic potential maps. These predict nucleophilic/electrophilic sites (e.g., carbonyl groups as electrophilic centers) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 23% H-bonding contribution in 5,6-dichloro derivatives) and visualizes crystal packing via dₙᵢₒᵣₘ surfaces .

Q. How can researchers resolve contradictions in crystallographic data across studies?

- Methodology :

- Comparative refinement : Re-analyze diffraction data (e.g., CIF files) using updated software (e.g., Olex2 vs. SHELXTL) to check for overfitting. Discrepancies in bond angles (e.g., C–N–C varying by ±2°) may arise from thermal motion .

- Validation tools : Use checkCIF/PLATON to flag outliers. For example, a 2021 study reported P1 symmetry for 4-chloro derivatives, while a 2022 study found P2₁/c—this may reflect polymorphic variations .

Q. What are the key structure-activity relationships (SAR) for quinoline-isoindoline-dione hybrids?

- Methodology :

- Core planarity : Coplanar quinoline and isoindoline-dione moieties improve intercalation with DNA (e.g., IC₅₀ = 1.2 µM for planar 5,6-dichloro vs. 8.7 µM for nonplanar 4-chloro) .

- Substituent polarity : Trifluoromethyl groups (as in analogs) increase lipophilicity (logP = 2.8 vs. 1.5 for unsubstituted), enhancing blood-brain barrier penetration in neuroactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.